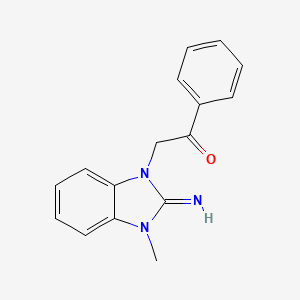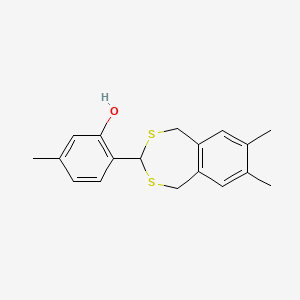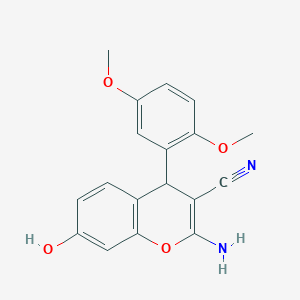
2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-1-phenyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the benzodiazole intermediate with an amine or ammonia in the presence of a suitable catalyst.
Attachment of the Phenylethanone Moiety: The final step involves the condensation of the imino-benzodiazole intermediate with a phenylacetyl chloride or a similar reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one: Lacks the methyl group at the 3-position.
2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-2-one: Has a different substitution pattern on the phenylethanone moiety.
2-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-(4-methylphenyl)ethan-1-one: Features a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group at the 3-position of the benzodiazole ring and the specific substitution pattern on the phenylethanone moiety contribute to the unique chemical properties and potential applications of 2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one. These structural features may influence its reactivity, biological activity, and suitability for various applications.
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(2-imino-3-methylbenzimidazol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H15N3O/c1-18-13-9-5-6-10-14(13)19(16(18)17)11-15(20)12-7-3-2-4-8-12/h2-10,17H,11H2,1H3 |
InChI Key |
GCNZGZROTNFCTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B11524451.png)
![3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11524465.png)


![N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B11524475.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11524482.png)
![5-amino-3-[(Z)-1-cyano-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11524484.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11524493.png)
![4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11524494.png)

![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate](/img/structure/B11524512.png)
![3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11524516.png)
![6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524521.png)
